molecular formula C5H7FO2 B1408479 Trans-2-fluoro-1-methylcyclopropanecarboxylic acid CAS No. 128230-88-6

Trans-2-fluoro-1-methylcyclopropanecarboxylic acid

Cat. No.: B1408479
CAS No.: 128230-88-6
M. Wt: 118.11 g/mol
InChI Key: QQPAMTHUZUGCJI-NQXXGFSBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-fluoro-1-methylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a fluorinated alkene with a diazo compound under catalytic conditions. The reaction conditions often include the use of a metal catalyst such as rhodium or copper to facilitate the cyclopropanation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Trans-2-fluoro-1-methylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry: Trans-2-fluoro-1-methylcyclopropanecarboxylic acid is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of trans-2-fluoro-1-methylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: Lacks the fluorine and methyl substituents, making it less reactive in certain chemical reactions.

    2-fluorocyclopropanecarboxylic acid: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

    1-methylcyclopropanecarboxylic acid: Lacks the fluorine atom, resulting in different reactivity and stability.

Uniqueness: Trans-2-fluoro-1-methylcyclopropanecarboxylic acid is unique due to the presence of both fluorine and methyl substituents on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications .

Biological Activity

Trans-2-fluoro-1-methylcyclopropanecarboxylic acid is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring, which is known for its unique strain and reactivity. The presence of a fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets. The basic structure can be represented as follows:

C5H7FO2\text{C}_5\text{H}_7\text{F}\text{O}_2

Research indicates that this compound acts as a modulator of GPR120, a G protein-coupled receptor (GPCR) that plays a significant role in metabolic regulation. GPR120 is primarily expressed in adipose tissue and is involved in mediating the effects of polyunsaturated fatty acids (PUFAs), which can enhance insulin sensitivity and exert anti-inflammatory effects .

Key Mechanisms:

  • Insulin Sensitization: By modulating GPR120, the compound may improve insulin sensitivity, making it a candidate for diabetes treatment .
  • Anti-inflammatory Effects: The activation of GPR120 has been linked to decreased inflammation in monocytes and macrophages, potentially benefiting conditions like type 2 diabetes .

1. Diabetes Management

This compound shows promise in managing type 2 diabetes by enhancing glycemic control through its action on GPR120. This receptor's modulation can lead to improved insulin sensitivity, which is crucial for patients suffering from insulin resistance .

2. Anti-inflammatory Properties

The compound's ability to activate GPR120 suggests potential applications in treating inflammatory diseases. By promoting an anti-inflammatory response, it could be beneficial in conditions such as arthritis or metabolic syndrome .

Case Studies

Several studies have investigated the biological activity of cyclopropanecarboxylic acids, including this compound:

Study ReferenceFindings
Demonstrated that GPR120 modulators can enhance insulin sensitivity and reduce inflammation in diabetic models.
Highlighted the potential of cyclopropanecarboxylic acids as therapeutic agents against metabolic disorders due to their receptor-modulating capabilities.

Properties

IUPAC Name

(1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPAMTHUZUGCJI-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H]1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid
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Trans-2-fluoro-1-methylcyclopropanecarboxylic acid
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Trans-2-fluoro-1-methylcyclopropanecarboxylic acid
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Reactant of Route 6
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid

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